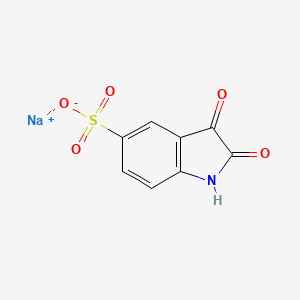

Sodium 2,3-dioxoindoline-5-sulfonate

Description

Sodium 2,3-dioxoindoline-5-sulfonate (CAS 80789-74-8), also known as sodium isatin-5-sulfonate, is a heterocyclic organic compound featuring an indoline backbone with two ketone groups at positions 2 and 3 and a sulfonate group (-SO₃⁻) at position 5, balanced by a sodium cation . Its molecular formula is C₈H₄NNaO₅S, with a molecular weight of 257.18 g/mol. The compound is synthesized via sulfonation of indoline-2,3-dione (isatin), achieving yields of approximately 85% . It serves as a precursor in crystallography and coordination chemistry, forming ionic complexes with organic cations (e.g., tetrazolium salts) .

Properties

CAS No. |

80789-74-8 |

|---|---|

Molecular Formula |

C8H5NNaO5S |

Molecular Weight |

250.19 g/mol |

IUPAC Name |

sodium;2,3-dioxo-1H-indole-5-sulfonate |

InChI |

InChI=1S/C8H5NO5S.Na/c10-7-5-3-4(15(12,13)14)1-2-6(5)9-8(7)11;/h1-3H,(H,9,10,11)(H,12,13,14); |

InChI Key |

UTPGIWQYDDBRPI-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C=C1S(=O)(=O)[O-])C(=O)C(=O)N2.[Na+] |

Canonical SMILES |

C1=CC2=C(C=C1S(=O)(=O)O)C(=O)C(=O)N2.[Na] |

melting_point |

greater than 572 °F (NTP, 1992) |

Other CAS No. |

80789-74-8 |

physical_description |

5-isatinsulfonic acid, sodium salt is an orange powder. (NTP, 1992) |

solubility |

5 to 10 mg/mL at 70.7° F (NTP, 1992) |

Synonyms |

isatin-5-sulfonic acid isatin-5-sulfonic acid, sodium salt |

Origin of Product |

United States |

Preparation Methods

Formation as a Byproduct in Indigotindisulfonate Synthesis

The most well-documented route to sodium 2,3-dioxoindoline-5-sulfonate involves its unintended formation during the sulphonation of 2,2′-biindolylidene-3,3′-dione (compound 3), a key intermediate in Indigotindisulfonate production. The reaction mechanism proceeds as follows:

-

Sulphonation Step :

Concentrated sulfuric acid reacts with 2,2′-biindolylidene-3,3′-dione at 20–35°C to form 3,3′-dioxo-[δ²,2′-biindoline]-5,5′-disulfonic acid. Under suboptimal conditions (e.g., incomplete sulfonation or localized overheating), mono-sulfonation occurs at one indoline ring, yielding 3,3′-dioxo-[δ²,2′-biindoline]-5-sulfonic acid. Subsequent hydrolysis and sodium salt formation generate this compound. -

Isolation Challenges :

The compound’s polarity and solubility profile closely resemble those of Indigotindisulfonate sodium, necessitating advanced purification techniques for separation.

Key Process Parameters and Optimization

Sulfonation Conditions

The formation of this compound is highly sensitive to:

Purification Strategies

To isolate this compound from reaction mixtures:

-

Solvent Recrystallization :

Crude products are treated with methanol/water (3:1 v/v) at pH ≥ 13, leveraging differential solubility between di-sulfonated and mono-sulfonated species. -

Chromatographic Methods :

Reverse-phase HPLC with acetonitrile/water mobile phases achieves >99% purity.

Impurity Profiling and Control Strategies

Analytical Detection

Regulatory Limits

Patents specify stringent controls for this compound in Indigotindisulfonate sodium:

| Parameter | Acceptable Limit | Method |

|---|---|---|

| Impurity C Content | ≤0.15% | HPLC area normalization |

| Elemental Impurities | Pb <0.5 ppm, As <1.5 ppm | ICP-MS |

Industrial-Scale Production Considerations

Cost-Effective Synthesis

Large-scale production faces challenges in:

Chemical Reactions Analysis

Types of Reactions: Sodium 2,3-dioxoindoline-5-sulfonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: It can be reduced under specific conditions to yield other indoline derivatives.

Substitution: The sulfonate group can be substituted with other functional groups in the presence of suitable reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce various indoline derivatives.

Scientific Research Applications

Sodium 2,3-dioxoindoline-5-sulfonate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities, including anticancer and antimicrobial properties.

Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Sodium 2,3-dioxoindoline-5-sulfonate involves its interaction with specific molecular targets and pathways. The compound’s sulfonate and dioxo groups play a crucial role in its reactivity and biological activity. It can bind to enzymes and receptors, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural or functional similarities with sodium 2,3-dioxoindoline-5-sulfonate, enabling comparative analysis of their properties and applications.

5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives

- Structure : These derivatives (compounds 1–5) retain the indoline-2,3-dione core but replace the sulfonate group with a sulfonyl (-SO₂-) moiety linked to a trifluoromethyl-piperidine substituent .

- Key Differences :

2,3,5-Triphenyl-2,3-dihydro-1H-tetrazol-1-ium 2,3-Dioxoindoline-5-Sulfonate (C₂₇H₁₉N₅O₅S)

- Structure : A crystalline complex where the sodium cation is replaced by a tetrazolium cation .

- Key Differences: Solubility: The bulky tetrazolium cation reduces water solubility compared to the sodium salt, favoring precipitation in aqueous media . Crystallography: Crystallizes in a monoclinic system (space group P21/c), with intermolecular hydrogen bonds stabilizing the lattice . Synthesis: Formed by reacting this compound with tetrazolium chloride, yielding 80% after recrystallization .

Sodium 2,3-Dihydro-1H-indene-5-sulfinate (C₉H₉NaO₂S)

Sodium 2,3-Dihydro-1-benzofuran-5-sulfinate (C₈H₇NaO₃S)

5-Sulfo-2,3,3-trimethylindolenine Sodium Salt (C₁₁H₁₃NNaO₃S)

2-Methyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-sulfonyl Chloride (C₉H₆ClNO₄S)

2,3-Dihydro-1H-indole-5-sulfonamide Hydrochloride (C₈H₁₁ClN₂O₂S)

- Structure : Dihydroindole core with a sulfonamide (-SO₂NH₂) group .

- Applications: Investigated as a pharmacophore in drug discovery .

Comparative Data Table

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Sodium 2,3-dioxoindoline-5-sulfonate, and how can purity be validated?

- Methodology : The compound is synthesized by reacting this compound dihydrate with 2,3,5-triphenyl-2,3-dihydro-1H-tetrazol-1-ium chloride in aqueous solution, followed by vacuum drying and recrystallization in acetonitrile (yield: 80%) . Purity (>98%) is confirmed via HPLC or LC-MS, with residual solvents quantified using gas chromatography.

Q. How is the crystal structure of this compound determined, and what are its key crystallographic parameters?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) with Cu Kα radiation (λ = 1.54178 Å) reveals a monoclinic P21/c space group. Key parameters:

- Unit cell dimensions:

- Volume: , , .

- Validation : Hydrogen atoms are placed geometrically and refined using a riding model. Displacement parameters are refined anisotropically for non-H atoms.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : - and -NMR in DMSO-d6 identify sulfonate (-SO3−) and indole carbonyl (C=O) groups.

- FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1180 cm⁻¹ (S=O asymmetric stretch) confirm functional groups .

Advanced Research Questions

Q. How can discrepancies in NMR or XRD data between this compound and its derivatives be resolved?

- Methodology :

- Dynamic NMR : Analyze temperature-dependent shifts to detect tautomerism or conformational exchange.

- High-resolution SC-XRD : Compare packing motifs (e.g., π-π stacking in the crystal lattice) with derivatives like 2,3,3-trimethyl-3H-indole-5-sulfonamide, which lacks the dioxoindoline moiety .

Q. What computational approaches are used to model the reactivity of this compound in nucleophilic reactions?

- Methodology :

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict electrophilic sites (e.g., C-5 sulfonate group).

- Molecular Electrostatic Potential (MEP) : Map charge distribution to identify regions prone to nucleophilic attack .

Q. How does the sulfonate group influence the compound’s potential as a pharmacophore in drug development?

- Methodology :

- In vitro assays : Test inhibition of tyrosine kinases or carbonic anhydrases, leveraging the sulfonate’s polar interactions with catalytic residues.

- SAR Studies : Compare with analogs like 2-oxoindoline-5-sulfonyl chloride ( ), which has higher electrophilicity but lower stability .

Q. What are the challenges in synthesizing air- or moisture-sensitive derivatives of this compound?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.